![molecular formula C9H16OS2 B14311726 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane CAS No. 114627-98-4](/img/structure/B14311726.png)
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes oxygen and sulfur atoms within its ring system. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods: Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of specialized catalysts and controlled reaction environments to facilitate the formation of the desired spirocyclic structure .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 1,5-Dimethyl-7,11-dithiaspiro[5.5]undecane
- 1,7-Dioxaspiro[5.5]undecane
- 1-oxa-9-azaspiro[5.5]undecane
Comparison: 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane is unique due to the presence of both oxygen and sulfur atoms within its spirocyclic structure. This imparts distinct chemical and biological properties compared to similar compounds, which may contain different heteroatoms or substituents .
Eigenschaften
CAS-Nummer |
114627-98-4 |
|---|---|
Molekularformel |
C9H16OS2 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
11-methyl-7-oxa-1,5-dithiaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16OS2/c1-8-4-2-5-10-9(8)11-6-3-7-12-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
FOTOPGSTWRPGFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCOC12SCCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


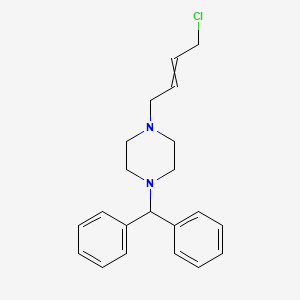

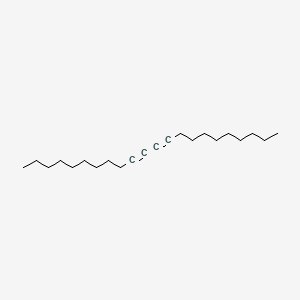
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
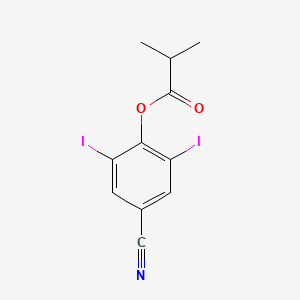
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
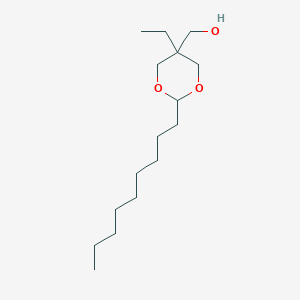
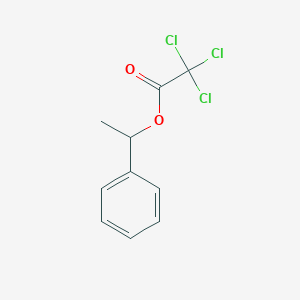
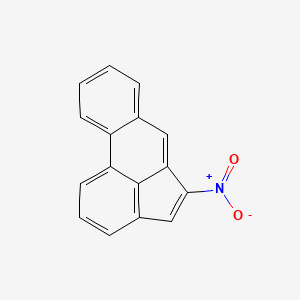
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
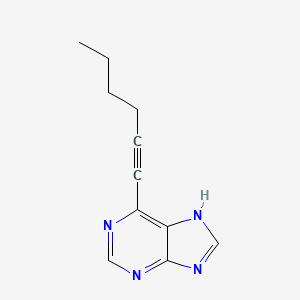
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)

